Ethyl 1-benzyl-5-oxoazepane-4-carboxylate Ethyl 1-benzyl-5-oxoazepane-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 19673-12-2
VCID: VC21262415
InChI: InChI=1S/C16H21NO3/c1-2-20-16(19)14-8-10-17(11-9-15(14)18)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
SMILES: CCOC(=O)C1CCN(CCC1=O)CC2=CC=CC=C2
Molecular Formula: C16H21NO3
Molecular Weight: 275.34 g/mol

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

CAS No.: 19673-12-2

Cat. No.: VC21262415

Molecular Formula: C16H21NO3

Molecular Weight: 275.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate - 19673-12-2

Specification

CAS No. 19673-12-2
Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
IUPAC Name ethyl 1-benzyl-5-oxoazepane-4-carboxylate
Standard InChI InChI=1S/C16H21NO3/c1-2-20-16(19)14-8-10-17(11-9-15(14)18)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Standard InChI Key YYCFGTMTPVIMLW-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CCC1=O)CC2=CC=CC=C2
Canonical SMILES CCOC(=O)C1CCN(CCC1=O)CC2=CC=CC=C2

Introduction

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate is a chemical compound belonging to the class of azepane carboxylates. It features a seven-membered ring containing a nitrogen atom, a ketone group at the fifth position, and an ethyl ester group at the fourth position. This unique structure contributes to its potential applications in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate typically involves the reaction of benzylamine with ethyl 4-oxopentanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction conditions are crucial for forming the azepane ring effectively.

Chemical Reactions

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.

  • Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions, often requiring catalysts like palladium on carbon.

Reaction TypeReagentsProducts
OxidationPotassium permanganateCarboxylic acids
ReductionSodium borohydrideAlcohols
SubstitutionPalladium on carbonSubstituted azepane derivatives

Biological Activity

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors, leading to modulation of their activities.

  • Antimicrobial Activity: Studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

  • Anticancer Activity: In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells.

Biological ActivityDescription
Antimicrobial ActivityEffective against various bacterial strains
Anticancer ActivityInduces apoptosis in cancer cell lines

Research Applications

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate has a wide range of applications in scientific research:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities.

  • Medicine: Explored for its potential therapeutic effects in various diseases.

Application AreaDescription
ChemistryBuilding block for complex molecules
BiologyInvestigated for biological activities
MedicinePotential therapeutic effects

Comparison with Similar Compounds

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate is distinguished by its specific structural configuration, which imparts unique chemical and biological properties compared to other similar compounds.

Compound NameCAS NumberSimilarity Description
Ethyl 1-Cbz-5-oxoazepane-4-carboxylate31696-09-0Contains a carbamate protecting group affecting reactivity
1-Benzyl 4-ethyl-5-oxoazepane-1,4-dicarboxylate31696-09-0Features additional carboxylic functionalities

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator